

# Unveiling the Many Faces of Quercetin Hydrate: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Quercetin hydrate

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Shanghai, China – November 19, 2025 – In the dynamic landscape of scientific research and drug development, precise molecular identification is paramount. This technical guide provides an in-depth exploration of the synonyms, physicochemical properties, and key biological signaling pathways associated with **quercetin hydrate**. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, ensuring clarity and facilitating advanced research into this multifaceted flavonoid.

Quercetin, a naturally occurring polyphenol found in a variety of fruits and vegetables, is the subject of extensive research for its antioxidant, anti-inflammatory, and potential therapeutic properties. It is commonly available in its hydrated form, which presents unique characteristics relevant to experimental design and formulation. This guide will delineate the various terminologies used for **quercetin hydrate** in scientific literature, present its quantitative data in accessible formats, and detail experimental protocols for its analysis.

## Synonyms and Chemical Identity

In scientific literature and commercial databases, **quercetin hydrate** is referred to by a multitude of synonyms. Clarity on these terms is crucial for comprehensive literature searches and accurate reporting. The compound is systematically named 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one. Depending on the number of water molecules associated, it is often specified as quercetin dihydrate.

Below is a table summarizing the common synonyms and identifiers for **quercetin hydrate** and its related forms.

Identifier Type	Quercetin Dihydrate	Quercetin Hydrate (unspecified)	Quercetin (Anhydrous)
IUPAC Name	2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one dihydrate	2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, hydrate	2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Synonyms	3,3',4',5,7-Pentahydroxyflavone dihydrate[1][2]; Natural Yellow 10[3]; C.I. 75670[3]	3,3',4',5,7-Pentahydroxyflavone hydrate[4]	Meletin[5]; Sophoretin[5]; Quercetine[5]; Xanthaurine[5]; 3,3',4',5,7-Pentahydroxyflavone[5]
CAS Number	6151-25-3[1][2][3][6]	849061-97-8[4]	117-39-5[5]
Molecular Formula	C15H10O7·2H2O[2][3]	C15H10O7·xH2O	C15H10O7[7]
Molecular Weight	338.27 g/mol [1][2][3]	302.24 g/mol (anhydrous basis)	302.24 g/mol [5]
PubChem CID	5284452[2][3][6]	16212154	5280343[5]

## Physicochemical Properties: A Comparative Overview

The degree of hydration significantly influences the physicochemical properties of quercetin, impacting its solubility, stability, and bioavailability. Understanding these differences is critical for formulating effective delivery systems and designing accurate in vitro and in vivo studies.

## Solubility Profile

Quercetin and its hydrates are known for their poor aqueous solubility, a factor that limits their clinical applications.[8][9] The solubility is, however, influenced by temperature and the specific form of the compound.

Compound	Solvent	Temperature (°C)	Solubility	Reference
Quercetin Anhydrous	Water	25	0.00215 g/L	[10][11]
Quercetin Anhydrous	Water	140	0.665 g/L	[10][11]
Quercetin Dihydrate	Water	25	0.00263 g/L	[10][11]
Quercetin Dihydrate	Water	140	1.49 g/L	[10][11]
Quercetin Hydrate	Ethanol	Room Temperature	~2 mg/mL	[12][13]
Quercetin Hydrate	DMSO	Room Temperature	~30 mg/mL	[12][13]
Quercetin Hydrate	DMF	Room Temperature	~30 mg/mL	[12][13]
Quercetin Hydrate	DMSO:PBS (pH 7.2) (1:4)	Room Temperature	~1 mg/mL	[12][13]

At temperatures at or above 100°C, the aqueous solubility of quercetin dihydrate is 1.5 to 2.5 times higher than that of anhydrous quercetin.[10][11]

## Antioxidant Activity

The antioxidant capacity of quercetin is a cornerstone of its biological activity. This is often quantified by its ability to scavenge free radicals, with IC50 values providing a measure of potency.

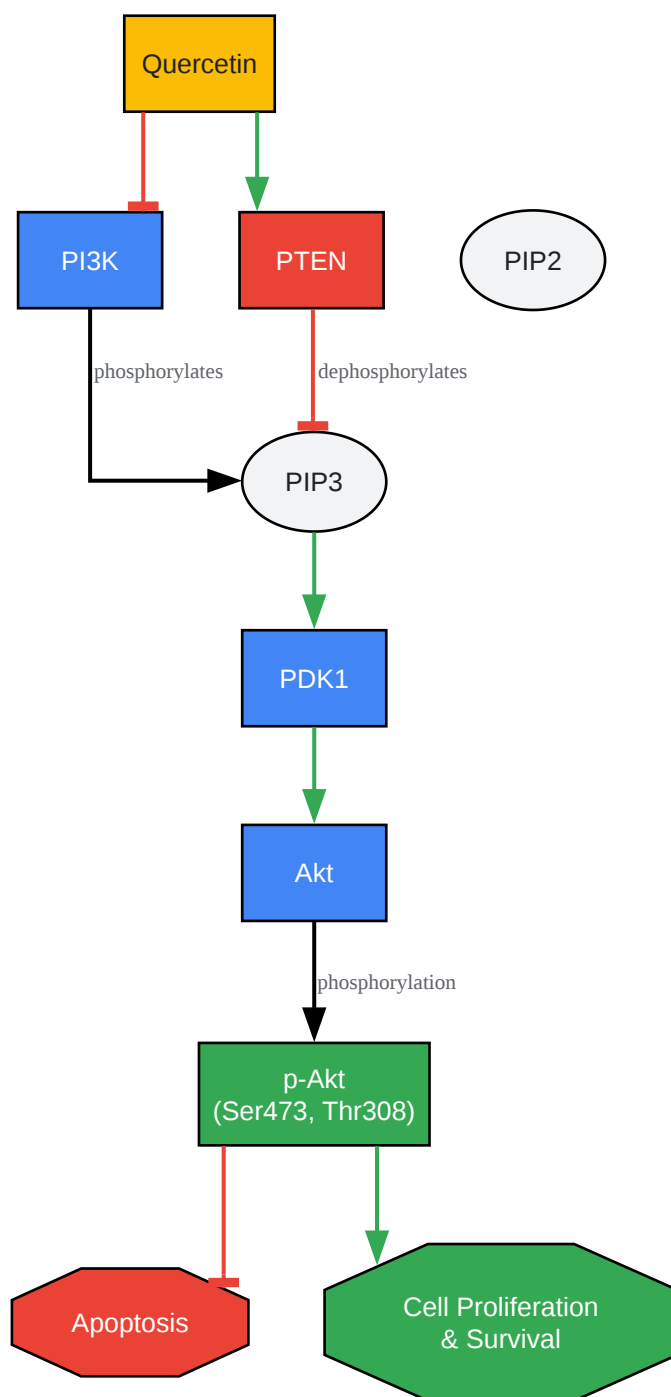
Assay	Compound	IC50 Value	Reference
DPPH Radical Scavenging	Quercetin	19.17 µg/mL	<a href="#">[14]</a>
H2O2 Scavenging	Quercetin	36.22 µg/mL	<a href="#">[14]</a>
ABTS Radical Scavenging	Quercetin	1.89 ± 0.33 µg/mL	<a href="#">[15]</a>
PI3Ky Inhibition	Quercetin Hydrate	2.4 µM	<a href="#">[16]</a>
PI3Kδ Inhibition	Quercetin Hydrate	3.0 µM	<a href="#">[16]</a>
PI3Kβ Inhibition	Quercetin Hydrate	5.4 µM	<a href="#">[16]</a>

## Signaling Pathways Modulated by Quercetin

Quercetin exerts its pleiotropic effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation, cell survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the intricate interplay of quercetin with the PI3K/Akt, MAPK, and NF-κB signaling cascades.

### PI3K/Akt Signaling Pathway

Quercetin has been shown to inhibit the PI3K/Akt pathway, which is frequently hyperactivated in cancer and inflammatory conditions.[\[17\]](#) This inhibition can lead to decreased cell proliferation and survival.



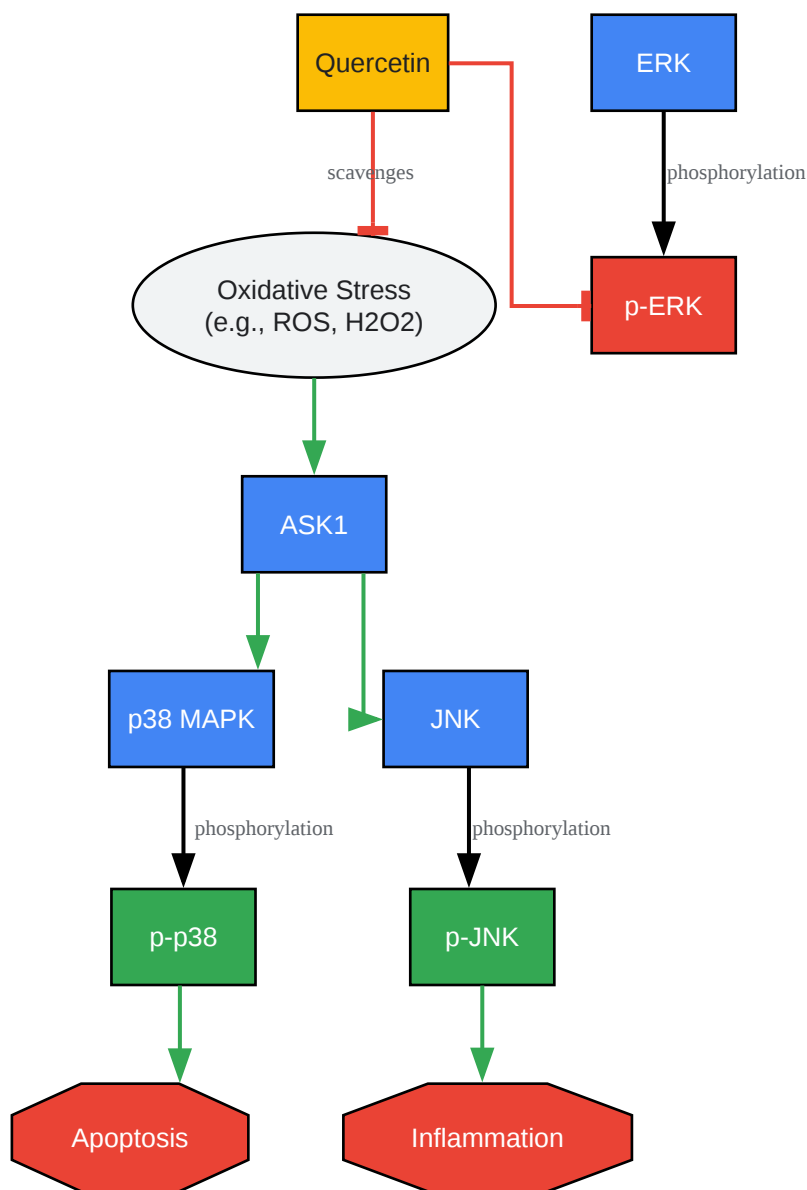
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Quercetin's inhibition of the PI3K/Akt pathway.

## MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes that is influenced by quercetin. Quercetin can modulate the phosphorylation of key

MAPK members like ERK, p38, and JNK, often in a context-dependent manner.[1][2][7][18]

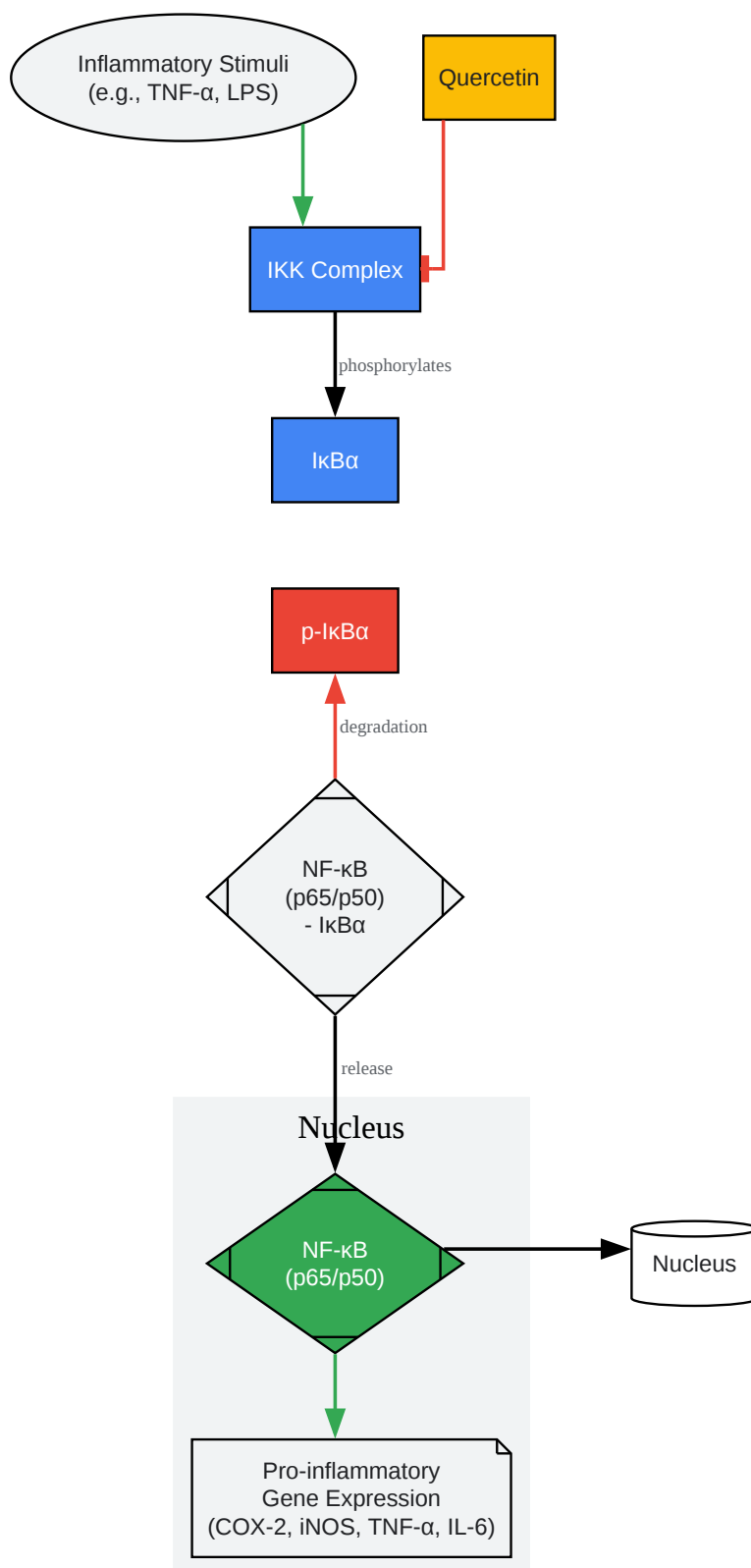


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Modulation of the MAPK signaling cascade by quercetin.

## NF-κB Signaling Pathway

Quercetin is a well-documented inhibitor of the NF-κB signaling pathway, a key mediator of inflammation.[4][5][19][20] By inhibiting NF-κB activation, quercetin can suppress the expression of pro-inflammatory cytokines and enzymes.



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Quercetin's inhibitory effect on the NF-κB pathway.

## Experimental Protocols

To ensure reproducibility and standardization in research, detailed experimental protocols are essential. The following sections provide methodologies for common analytical techniques used to study quercetin.

### High-Performance Liquid Chromatography (HPLC) for Quercetin Quantification

This protocol is a generalized procedure based on common practices found in the literature for the determination of quercetin in various samples.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

#### 1. Standard Preparation:

- Accurately weigh 10 mg of quercetin standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.[\[22\]](#)[\[24\]](#)
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 25 µg/mL.[\[24\]](#)

#### 2. Sample Preparation:

- For plant extracts, a methanolic or ethanolic extraction is typically performed.[\[22\]](#) The extract is then filtered through a 0.45 µm filter before injection.[\[21\]](#)
- For formulations like microspheres, an amount equivalent to 10 mg of quercetin is dissolved in the mobile phase, sonicated, and filtered.[\[24\]](#)

#### 3. Chromatographic Conditions:

- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[\[21\]](#)[\[24\]](#)
- Mobile Phase: A common mobile phase is a mixture of methanol and 0.4% phosphoric acid (49:51, v/v)[\[21\]](#) or methanol:acetonitrile (50:50, v/v).[\[24\]](#) The mobile phase should be filtered and degassed.
- Flow Rate: 1.0 mL/min.[\[21\]](#)[\[22\]](#)[\[24\]](#)



- Injection Volume: 20 µL.[21][25]
- Detection: UV detection at 256 nm.[22][24]
- Column Temperature: 25-30°C.[21][23]

#### 4. Analysis:

- Inject the standard solutions to construct a calibration curve of peak area versus concentration.
- Inject the sample solutions and quantify the quercetin concentration by comparing the peak area with the calibration curve. The retention time for quercetin is typically around 4-7 minutes under these conditions.[24][25]

## Antioxidant Activity Assays

### 1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

- Prepare a stock solution of DPPH in methanol.
- Prepare various concentrations of quercetin in methanol.
- Mix the quercetin solutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Ascorbic acid is often used as a positive control.
- The percentage of scavenging activity is calculated using the formula:  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ .
- The IC50 value is determined by plotting the percentage of inhibition against the concentration of quercetin.[14]

### 2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

- Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS•+ solution with ethanol or buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
- Add various concentrations of quercetin to the ABTS•+ solution.
- After a specified incubation time (e.g., 6 minutes), measure the absorbance.
- The scavenging activity and IC50 value are calculated similarly to the DPPH assay.[15]

## Conclusion

This technical guide provides a foundational resource for researchers working with **quercetin hydrate**. By consolidating information on its synonyms, physicochemical properties, and interactions with key signaling pathways, we aim to foster a more unified and precise approach to the study of this promising natural compound. The detailed experimental protocols offer a starting point for reliable and reproducible quantification and activity assessment. As research into quercetin continues to evolve, a thorough understanding of these fundamental aspects will be indispensable for unlocking its full therapeutic potential.

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- To cite this document: BenchChem. [Unveiling the Many Faces of Quercetin Hydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600684#synonyms-for-quercetin-hydrate-in-scientific-literature>]

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